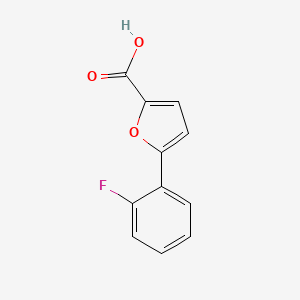

5-(2-Fluorophenyl)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMHOKHCKXBRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352995 | |

| Record name | 5-(2-fluorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353761-02-1 | |

| Record name | 5-(2-fluorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 5-(2-Fluorophenyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the proposed synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of the C-C bond between the furan ring and the fluorophenyl group via a modified Meerwein arylation reaction. This is followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.

The proposed synthetic route commences with the diazotization of 2-fluoroaniline, which then undergoes a copper-catalyzed arylation reaction with methyl 2-furoate to form methyl 5-(2-fluorophenyl)furan-2-carboxylate. Subsequent saponification of the methyl ester furnishes the desired this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-(2-Fluorophenyl)furan-2-carboxylate

This procedure is adapted from a similar synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1].

Materials:

-

2-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Methyl 2-furoate

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 2-fluoroaniline in concentrated hydrochloric acid.

-

Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature between 0-5°C to form the diazonium salt. Stir for 30 minutes.

-

In a separate flask, prepare a solution of methyl 2-furoate and a catalytic amount of copper(II) chloride in a mixture of acetone and water.

-

To the solution of methyl 2-furoate, add the freshly prepared diazonium salt solution dropwise with vigorous stirring. The temperature should be maintained between 20-30°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 5-(2-fluorophenyl)furan-2-carboxylate.

Step 2: Synthesis of this compound

This procedure is a general method for the saponification of esters.

Materials:

-

Methyl 5-(2-fluorophenyl)furan-2-carboxylate

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Dissolve methyl 5-(2-fluorophenyl)furan-2-carboxylate in methanol.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide to the solution.

-

Stir the reaction mixture at room temperature or gently reflux for a period of 2-5 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

After completion, remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. Please note that the yields are estimated based on similar reactions reported in the literature.

Table 1: Reactants and Stoichiometry for the Synthesis of Methyl 5-(2-Fluorophenyl)furan-2-carboxylate

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Fluoroaniline | 111.12 | 1.0 |

| Sodium Nitrite | 69.00 | 1.05 |

| Methyl 2-furoate | 126.11 | 1.0 |

| Copper(II) Chloride | 134.45 | 0.05 - 0.1 |

Table 2: Estimated Yield and Physical Properties of the Intermediate and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) | Physical State |

| Methyl 5-(2-fluorophenyl)furan-2-carboxylate | C₁₂H₉FO₃ | 220.20 | ~15-25 | Solid |

| This compound | C₁₁H₇FO₃ | 206.17 | ~90-98 | Solid |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationships of the process.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Logical flow of the synthetic process from starting materials to the final product.

References

An In-depth Technical Guide on the Chemical Properties of 5-(2-Fluorophenyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Fluorophenyl)furan-2-carboxylic acid, a fluorinated derivative of the 5-arylfuran-2-carboxylic acid class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

The solubility of furan-2-carboxylic acid is generally good in water and various organic solvents such as methanol, ethanol, and acetone, a property largely attributed to its carboxylic acid group which can participate in hydrogen bonding.[2] The solubility is also pH-dependent, increasing in more alkaline conditions.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Furancarboxylic Acid (for comparison) | (S,Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (Derivative) |

| Molecular Formula | C₁₁H₇FO₃[1] | C₅H₄O₃ | C₂₀H₁₈FNO₄S₂ |

| Molecular Weight ( g/mol ) | 206.17[1] | 112.08 | 419.07[3] |

| Melting Point (°C) | Not available | 133 | 74-76[3] |

| Boiling Point (°C) | Not available | 230-232 | Not available |

| pKa | Not available | ~3.12 | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water, methanol, ethanol, acetone.[2] | Not available |

Synthesis

A probable synthetic route for this compound is through a Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds would involve the coupling of a furan-2-carboxylic acid derivative (such as methyl 5-bromofuran-2-carboxylate) with (2-fluorophenyl)boronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.[4]

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid (A template for this compound synthesis)

This protocol for a similar compound provides a likely methodology:

-

Esterification and Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like sodium carbonate in a solvent such as 1,4-dioxane. The reaction mixture is typically heated overnight.[4]

-

Hydrolysis: The resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate is then hydrolyzed to the carboxylic acid by heating with a base like sodium hydroxide in a mixture of water and methanol.[4] Acidification of the reaction mixture then precipitates the final product.[4]

Caption: Synthetic workflow for this compound.

Spectral Analysis

While specific spectra for this compound were not found, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the furan ring protons and the protons of the 2-fluorophenyl group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbonyl carbon, the furan ring carbons, and the carbons of the fluorophenyl group. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching vibration, and bands corresponding to the C-F bond and the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.17 g/mol ).

Biological Activity

Derivatives of 5-arylfuran-2-carboxylic acids are known to exhibit a range of biological activities.

Antibacterial Activity

A study on (S,Z)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, a derivative of the target compound, demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains.[3] The minimum inhibitory concentration (MIC) values for this derivative were in the range of 2-8 µg/mL against these strains.[3] This suggests that this compound itself could be a valuable scaffold for the development of new antibacterial agents.

Anticancer Activity

While no specific anticancer activity data was found for this compound, the broader class of 5-arylfuran-2-carboxylic acid derivatives has been investigated for such properties. The mechanism of action for some furan-containing compounds involves the induction of apoptosis and inhibition of cell proliferation. For instance, some furan-containing carboxylic acids have been shown to influence signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Potential mechanism of anticancer activity.

Experimental Protocols for Biological Assays

Antibacterial Activity Assay (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to a standardized concentration.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

References

In-depth Technical Guide: 5-(2-Fluorophenyl)furan-2-carboxylic acid

CAS Number: 353761-02-1

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)furan-2-carboxylic acid is a fluorinated derivative of the furan-2-carboxylic acid scaffold, a core structure found in numerous biologically active compounds. The introduction of a fluorophenyl group at the 5-position of the furan ring can significantly modulate the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the available data on this compound, including its properties, synthesis, and potential applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 353761-02-1 | N/A |

| Molecular Formula | C₁₁H₇FO₃ | |

| Molecular Weight | 206.17 g/mol | |

| Melting Point | 179-180 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | >90% (commercially available) |

Spectroscopic Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not published, the general synthesis of 5-aryl-furan-2-carboxylic acids can be achieved through various synthetic routes. A common approach involves a cross-coupling reaction, such as a Suzuki coupling, between a 5-halofuran-2-carboxylate and an appropriately substituted boronic acid, followed by hydrolysis of the ester to yield the carboxylic acid.

A plausible synthetic workflow for this compound is outlined below. This represents a general strategy and would require optimization for this specific target molecule.

General Experimental Protocol for Suzuki Coupling followed by Hydrolysis (based on similar compounds):

-

Suzuki Coupling: To a solution of methyl 5-bromofuran-2-carboxylate and 2-fluorophenylboronic acid in a suitable solvent (e.g., dioxane, toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 5-(2-fluorophenyl)furan-2-carboxylate.

-

Hydrolysis: The resulting ester is dissolved in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH or LiOH). The mixture is stirred at room temperature or heated until the hydrolysis is complete. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.

Biological Activity and Potential Applications

The biological activities of furan-containing compounds are diverse and well-documented, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The specific biological profile of this compound has not been extensively reported in the scientific literature.

However, based on the activities of structurally related furan-2-carboxylic acid derivatives, this compound could be a candidate for investigation in several therapeutic areas:

-

Antimicrobial Agents: Furan derivatives have been explored for their efficacy against various pathogens.

-

Anticancer Agents: The furan scaffold is present in several compounds with demonstrated cytotoxic activity against cancer cell lines.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key interaction point with the active sites of various enzymes, suggesting potential as an enzyme inhibitor.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Researchers and drug development professionals are encouraged to perform biological screening and mechanistic studies to uncover its therapeutic potential.

Logical Relationship for Investigating Biological Activity:

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While a comprehensive dataset on its properties and biological activities is not yet available, this guide provides a summary of the current knowledge and outlines potential avenues for future research. The synthesis of this compound appears feasible through established cross-coupling methodologies. Further investigation into its biological profile is warranted to determine its potential as a lead compound for drug discovery programs.

An In-depth Technical Guide to 5-(2-fluorophenyl)-2-furoic acid

This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)-2-furoic acid, a synthetic organic compound with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties

5-(2-fluorophenyl)-2-furoic acid is a derivative of 2-furoic acid, featuring a 2-fluorophenyl substituent at the 5-position of the furan ring. The presence of the fluorine atom can significantly influence the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

| Property | Value | Source |

| IUPAC Name | 5-(2-fluorophenyl)furan-2-carboxylic acid | Sigma-Aldrich |

| CAS Number | 353761-02-1 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₇FO₃ | PubChem |

| Molecular Weight | 206.17 g/mol | Sigma-Aldrich |

| InChI Key | GRMHOKHCKXBRIB-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis

The synthesis of 5-(2-fluorophenyl)-2-furoic acid can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is adaptable for the synthesis of various 5-aryl-2-furoic acid derivatives.[2][3][4][5][6][7][8][9] A plausible synthetic route starts from a halogenated furan derivative, such as methyl 5-bromofuran-2-carboxylate, which is coupled with 2-fluorophenylboronic acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a structurally related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid.[2]

Step 1: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate

-

To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a solvent system of 1,4-dioxane and an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq).

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to approximately 90°C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-(2-fluorophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to 5-(2-fluorophenyl)-2-furoic acid

-

Dissolve the methyl 5-(2-fluorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-(2-fluorophenyl)-2-furoic acid.

Potential Biological Activities

While specific biological data for 5-(2-fluorophenyl)-2-furoic acid is not extensively available in the public domain, the broader class of 5-aryl-2-furoic acid derivatives has shown promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of 5-phenyl-2-furoic acid have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as the pathogenic fungus Candida albicans.[10] The mechanism of action is likely multifaceted but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further screening of 5-(2-fluorophenyl)-2-furoic acid against a panel of pathogenic microbes is warranted to determine its specific antimicrobial spectrum and potency.

Urotensin-II Receptor Antagonism

Urotensin-II (U-II) is a potent vasoconstrictor peptide implicated in the pathophysiology of cardiovascular diseases.[11][12][13] The urotensin-II receptor (UT) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological responses such as vasoconstriction and cell proliferation.[13] Antagonists of the UT receptor are being investigated as potential therapeutics for conditions like hypertension and heart failure.[11][13] Notably, a series of 5-aryl-furan-2-carboxamide derivatives have been identified as potent UT receptor antagonists. This suggests that the 5-aryl-2-furoic acid scaffold is a promising starting point for the development of such antagonists.

Spectroscopic Data (Reference)

¹H NMR of 2-Furoic Acid (400 MHz, DMSO-d₆):

-

δ 7.90 (dd, J = 1.6, 0.8 Hz, 1H)

-

δ 7.22 (dd, J = 3.5, 0.8 Hz, 1H)

-

δ 6.64 (dd, J = 3.5, 1.7 Hz, 1H)

-

δ 13.2 (br s, 1H, COOH)

¹³C NMR of 2-Furoic Acid (100 MHz, DMSO-d₆):

-

δ 159.8

-

δ 147.4

-

δ 145.4

-

δ 118.2

-

δ 112.5

IR Spectrum of 2-Furoic Acid (KBr pellet, cm⁻¹):

-

Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)

-

C=O stretch from the carboxylic acid (~1700 cm⁻¹)

-

C=C and C-O stretches from the furan ring (in the fingerprint region)

Conclusion

5-(2-fluorophenyl)-2-furoic acid is a compound of interest for further investigation, particularly in the fields of antimicrobial and cardiovascular drug discovery. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds, allowing for its accessible synthesis and the generation of analogues for structure-activity relationship studies. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

An In-depth Technical Guide on 5-(2-Fluorophenyl)furan-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical and physical properties of 5-(2-Fluorophenyl)furan-2-carboxylic acid, with a primary focus on its molecular weight and the methodologies for its synthesis and characterization.

Chemical and Physical Properties

This compound is a fluorinated derivative of furan-2-carboxylic acid. The introduction of the fluorophenyl group can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which are critical parameters in drug discovery and development.

| Property | Value | Source |

| Molecular Weight | 206.17 g/mol | [1] |

| Molecular Formula | C₁₁H₇FO₃ | [1] |

| CAS Number | 353761-02-1 | [1] |

| IUPAC Name | This compound | |

| InChI Key | GRMHOKHCKXBRIB-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)F |

Experimental Protocols

A common and effective method for the synthesis of 5-aryl-furan-2-carboxylic acids is the Suzuki coupling reaction, followed by hydrolysis of the resulting ester. This approach offers a versatile route to a wide range of derivatives.

Synthesis of this compound via Suzuki Coupling

This two-step procedure involves the palladium-catalyzed cross-coupling of a boronic acid with a furan derivative, followed by saponification of the ester to yield the final carboxylic acid.

Step 1: Suzuki Coupling to form Methyl 5-(2-Fluorophenyl)furan-2-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1 equivalent), (2-fluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents) in a suitable solvent like 1,4-dioxane.

-

Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter it through a pad of celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified methyl 5-(2-fluorophenyl)furan-2-carboxylate from the previous step in a mixture of methanol and water.

-

Saponification: Add an excess of a base, such as sodium hydroxide (NaOH) (3 equivalents), to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., 2N HCl), leading to the precipitation of the carboxylic acid.

-

Final Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

The Discovery and Isolation of Novel Furan Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[1] Furan derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This has led to a surge in research focused on the discovery and isolation of novel furan-containing molecules from diverse natural sources, such as terrestrial and marine-derived endophytic fungi, as well as their chemical synthesis.[4][5] This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of novel furan derivatives, along with insights into their mechanisms of action.

The pursuit of new therapeutic agents is driven by the need to overcome challenges such as drug resistance and the desire for more targeted and effective treatments. Natural products remain a significant source of inspiration for drug discovery, offering immense structural diversity and biological potency.[6] Furan derivatives isolated from natural sources, in particular, have demonstrated significant potential in various therapeutic areas.[7] This guide will detail the crucial steps from the initial extraction from a natural source to the final structural elucidation and biological evaluation of these promising compounds.

Data Presentation: Biological Activities of Novel Furan Derivatives

The following tables summarize the quantitative biological data for selected recently discovered or synthesized furan derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Selected Furan Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action/Target | Reference |

| Benzo[b]furan derivative 16h | Breast (MCF7) | 8.79 | Not specified | [8] |

| Benzo[b]furan derivative 16n | Renal (TK10) | 9.73 | Not specified | [8] |

| Benzo[b]furan derivative 16n | Breast (MCF7) | 9.30 | Not specified | [8] |

| Pyridine carbohydrazide 4 | Breast (MCF-7) | 4.06 | Induces G2/M cell cycle arrest and apoptosis | [9] |

| N-phenyl triazinone 7 | Breast (MCF-7) | 2.96 | Induces G2/M cell cycle arrest and apoptosis | [9] |

| Furan-type Phenylahistin 17p | Non-small cell lung (NCI-H460) | 0.0029 | Microtubule Inhibition | [10] |

| Furanone derivative 9 | Glioblastoma (U373) | >100 | Weak growth inhibition | [11] |

| Furanone derivative 10 | Glioblastoma (U373) | >100 | Weak growth inhibition | [11] |

| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7b | Lung (A549) | 20.05 µg/mL | Induces apoptosis and cell cycle arrest at G0/G1 and S phases | [12] |

| (3-(furan-2-yl)pyrazol-4-yl) chalcone 7c | Lung (A549) | 13.86 µg/mL | Induces apoptosis via upregulation of p53 and Bax | [12] |

Table 2: Antimicrobial Activity of Selected Furan Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action/Target | Reference |

| Nitrofuran derivative | Staphylococcus aureus | 31.25 | DNA Damage | [1] |

| Nitrofuran derivative | Escherichia coli | 15.6 | DNA Damage | [1] |

| Nitrofuran derivative | Candida albicans | 62.5 | Not specified | [1] |

| Furan-Pyrazoline 3d | Escherichia coli | 62.5 | Not specified | [1] |

| 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid | Fusarium graminearum | 16 | Not specified | [13] |

| 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid | Streptococcus lactis | 32 | Not specified | [13] |

Experimental Protocols

Isolation of Novel Furan Derivatives from Endophytic Fungi

This protocol provides a general framework for the isolation of furan derivatives from endophytic fungi, a rich source of novel bioactive compounds.[14][15]

1.1. Fungal Cultivation and Fermentation

-

Strain: Coriolopsis sp. J5, an endophytic fungus derived from a mangrove plant (e.g., Ceriops tagal).[16]

-

Culture Medium: Prepare a solid rice medium. Autoclave the rice and, once cooled, inoculate with a fresh culture of the fungus.

-

Fermentation: Incubate the inoculated rice medium at room temperature for 30 days to allow for the production of secondary metabolites.[16]

1.2. Extraction of Fungal Metabolites

-

Solvent Extraction: Macerate the fermented rice culture with ethyl acetate at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

1.3. Chromatographic Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Collection: Collect fractions based on the elution profile and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification (HPLC): Fractions showing promising spots on TLC are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure compounds.[17]

Structure Elucidation of Isolated Compounds

The structures of the purified furan derivatives are elucidated using a combination of spectroscopic techniques.[18][19]

2.1. Spectroscopic Analysis

-

Mass Spectrometry (MS): Obtain the molecular formula and mass of the compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule and piece together the final structure.[14]

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the electronic transitions within the molecule, respectively.

Evaluation of Biological Activity

3.1. In Vitro Anticancer Activity (MTT Assay)

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isolated furan derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

3.2. In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Microorganisms: Use a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of the furan derivatives in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which novel furan derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

Several furan derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[20][21]

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by novel furan derivatives.

Antimicrobial Mechanism of Action: Nitrofuran Derivatives

Nitrofurans represent a class of furan-based antimicrobial agents with a distinct mechanism of action. Their activity is dependent on the enzymatic reduction of the nitro group within the bacterial cell, a process that generates reactive intermediates.[1]

Caption: Antimicrobial mechanism of action of nitrofuran derivatives.

Conclusion

The discovery and isolation of novel furan derivatives from natural sources, complemented by synthetic efforts, continue to be a vibrant and promising area of research in drug development.[22][23] The diverse biological activities exhibited by these compounds, particularly their anticancer and antimicrobial properties, underscore their potential as scaffolds for the development of new therapeutics.[3] The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate further exploration and exploitation of the therapeutic potential of this important class of heterocyclic compounds. Continued research, focusing on the elucidation of structure-activity relationships and the optimization of lead compounds, will be crucial in translating the promise of novel furan derivatives into clinically effective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new furan derivative from an endophytic Aspergillus tubingensis of Decaisnea insignis (Griff.) Hook.f. & Thomson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Spectroscopic Data of 5-(2-Fluorophenyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Fluorophenyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, plausible synthetic pathway and predicted spectroscopic data based on the analysis of closely related compounds and established chemical principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectroscopic data for structurally similar compounds, including methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, 5-phenylfuran-2-carboxylic acid, and other relevant furan derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 | br s | - | COOH |

| ~7.8-7.9 | m | - | Phenyl H |

| ~7.2-7.4 | m | - | Phenyl H |

| ~7.1-7.2 | d | ~3.7 | Furan H |

| ~6.9-7.0 | d | ~3.7 | Furan H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~155 | Furan C5 |

| ~145 | Furan C2 |

| ~130 | Phenyl C |

| ~128 | Phenyl C |

| ~125 | Phenyl C |

| ~120 (d) | Phenyl C |

| ~118 | Furan C3 |

| ~116 (d, ²JCF ≈ 20 Hz) | Phenyl C |

| ~112 | Furan C4 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Broad, characteristic of a carboxylic acid dimer |

| ~1700 | C=O stretch | Strong, sharp |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1250 | C-F stretch | Strong |

| ~1100 | C-O stretch | Furan ring |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 206 | [M]⁺ (Molecular Ion) |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

| 133 | [M - COOH - CO]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The key intermediate, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been synthesized and characterized.[1] The subsequent steps involve the reduction of the nitro group, deamination, and ester hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

This step follows a modified Meerwein arylation procedure.[1]

-

Protocol:

-

Dissolve 2-fluoro-4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of methyl 2-furoate and a catalytic amount of copper(II) chloride in a mixture of acetone and water.

-

Add the cold diazonium salt solution dropwise to the methyl 2-furoate solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of Methyl 5-(4-amino-2-fluorophenyl)furan-2-carboxylate

The nitro group of the intermediate is reduced to an amine. A common method for this transformation is the use of tin(II) chloride.

-

Protocol:

-

Dissolve methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

-

Step 3: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate

The amino group is removed via a deamination reaction. A common method is the use of tert-butyl nitrite and hypophosphorous acid.

-

Protocol:

-

Dissolve methyl 5-(4-amino-2-fluorophenyl)furan-2-carboxylate in a suitable solvent such as THF or dioxane.

-

Add an excess of hypophosphorous acid (50% aqueous solution).

-

Add tert-butyl nitrite dropwise at room temperature.

-

Stir the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography.

-

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions.

-

Protocol:

-

Dissolve methyl 5-(2-fluorophenyl)furan-2-carboxylate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide.

-

Heat the mixture to reflux and stir for a few hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

-

Logical Relationships in Spectroscopic Analysis

The identification and characterization of this compound rely on a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's structure.

Caption: Logical workflow for the structural elucidation of the target compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route to this compound. Researchers can use this information to facilitate the synthesis, identification, and further development of this and related compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Arylfuran)-2-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-(arylfuran)-2-carboxylic acids, a class of compounds with significant potential in medicinal chemistry. This document details experimental protocols for their synthesis and NMR analysis, presents spectral data in a comparative format, and illustrates key structural and procedural information through diagrams.

Introduction

5-(Arylfuran)-2-carboxylic acids are a class of organic compounds that have garnered considerable interest in the field of drug discovery, notably as potential antitubercular agents.[1] Their mechanism of action is believed to involve the inhibition of crucial enzymes in pathogenic bacteria. A thorough understanding of their structural and electronic properties is paramount for the rational design of new and more effective derivatives. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This guide aims to provide researchers with a detailed reference for the ¹H and ¹³C NMR spectroscopy of this important class of compounds.

General Structure and Numbering

The fundamental structure of 5-(arylfuran)-2-carboxylic acids consists of a furan-2-carboxylic acid moiety substituted at the 5-position with an aryl group. The standard numbering convention for the furan and aryl rings is depicted below.

Caption: General structure and numbering of 5-(arylfuran)-2-carboxylic acids.

Experimental Protocols

Synthesis of 5-(Arylfuran)-2-carboxylic Acids

A common and effective method for the synthesis of 5-(arylfuran)-2-carboxylic acids involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and aryl rings, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]

Step 1: Suzuki-Miyaura Coupling

Methyl 5-bromofuran-2-carboxylate is coupled with a substituted arylboronic acid in the presence of a palladium catalyst and a base.

-

Reactants:

-

Methyl 5-bromofuran-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromofuran-2-carboxylate, the arylboronic acid, and the palladium catalyst.

-

Add the solvent, followed by an aqueous solution of the base.

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the methyl 5-(arylfuran)-2-carboxylate.

-

Step 2: Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base.

-

Reactants:

-

Methyl 5-(arylfuran)-2-carboxylate (1.0 eq)

-

Base (e.g., NaOH, KOH, LiOH, 2.0-5.0 eq)

-

Solvent (e.g., methanol/water, ethanol/water, THF/water)

-

-

Procedure:

-

Dissolve the methyl 5-(arylfuran)-2-carboxylate in a suitable solvent mixture.

-

Add an aqueous solution of the base.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Caption: Workflow for the synthesis of 5-(arylfuran)-2-carboxylic acids.

NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 5-(arylfuran)-2-carboxylic acid for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆). The choice of solvent will depend on the solubility of the compound. For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve the polar acid and the acidic proton is readily observed.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

NMR Instrument Parameters:

-

Spectrometer: A 300-600 MHz NMR spectrometer is typically sufficient for routine characterization.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024-4096 scans, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for a representative 5-(arylfuran)-2-carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, and its methyl ester precursor.

Table 1: ¹H NMR Data of 5-(4-Nitrophenyl)furan-2-carboxylic Acid and its Methyl Ester

| Compound | Solvent | H3 (δ, ppm, J, Hz) | H4 (δ, ppm, J, Hz) | Aryl Protons (δ, ppm, J, Hz) | Other (δ, ppm) |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | DMSO-d₆ | 7.44 (d, 3.7) | 7.37 (d, 3.7) | 8.31 (d, 9.0, 2H, H2'/H6'), 8.04 (d, 9.0, 2H, H3'/H5')[1] | 13.35 (br s, 1H, COOH)[1] |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 7.28 (d, 3.7) | 6.95 (d, 3.7) | 8.28 (d, 8.5, 2H, H2'/H6'), 7.93 (d, 8.5, 2H, H3'/H5')[1] | 3.94 (s, 3H, OCH₃)[1] |

Table 2: ¹³C NMR Data of 5-(4-Nitrophenyl)furan-2-carboxylic Acid and its Methyl Ester

| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Aryl Carbons (δ, ppm) | Other (δ, ppm) |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | CDCl₃ | 146.21[1] | 120.29[1] | 112.08[1] | 154.21[1] | 147.34 (C4'), 135.26 (C1'), 125.67 (C3'/C5'), 124.93 (C2'/C6')[1] | 159.52 (COOH)[1] |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 145.44[1] | 120.12[1] | 110.36[1] | 154.94[1] | 147.70 (C4'), 135.23 (C1'), 125.46 (C3'/C5'), 124.57 (C2'/C6')[1] | 159.06 (COO), 52.42 (OCH₃)[1] |

Interpretation of NMR Spectra

-

¹H NMR:

-

The furan protons H3 and H4 typically appear as doublets in the aromatic region (around 6.5-7.5 ppm) with a small coupling constant (J ≈ 3-4 Hz).

-

The protons of the aryl ring will exhibit characteristic splitting patterns depending on the substitution. For a para-substituted ring, two doublets are expected.

-

The carboxylic acid proton is a broad singlet that appears far downfield (typically >10 ppm) and its chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR:

-

The carboxyl carbon (C=O) resonates in the downfield region of the spectrum (around 160-170 ppm).

-

The furan carbons C2 and C5 are typically found further downfield than C3 and C4 due to the influence of the oxygen atom and the substituents.

-

The chemical shifts of the aryl carbons will be influenced by the nature of the substituent 'R'.

-

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of 5-(arylfuran)-2-carboxylic acids. The provided experimental protocols and tabulated data for a representative compound serve as a valuable resource for researchers in the synthesis and characterization of this important class of molecules. Further investigation into a wider array of aryl substituents will undoubtedly contribute to a more comprehensive understanding of the structure-activity relationships of these potential therapeutic agents.

References

The Rising Potential of Fluorinated Furans: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[1] The furan ring, a versatile and common motif in bioactive natural products and synthetic drugs, presents a valuable scaffold for modification.[2] The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3][4] This technical guide provides a comprehensive overview of the burgeoning field of fluorinated furans, detailing their diverse biological activities, the experimental methodologies used to elucidate these properties, and the signaling pathways they modulate. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties and Rationale for Fluorination

The introduction of fluorine into the furan ring system imparts unique characteristics that can enhance its drug-like properties. Fluorine's high electronegativity and small atomic size allow it to modulate the electronic properties and conformation of a molecule without significant steric hindrance.[2] This "magic atom" effect can lead to substantial improvements in a compound's therapeutic profile.[2] Generally, fluorination increases lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, placing fluorine at positions susceptible to metabolic oxidation can block these sites, thereby increasing the metabolic stability and half-life of the compound.[1]

Biological Activities of Fluorinated Furans

Fluorinated furan derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.[2]

Anticancer Activity

A significant body of research highlights the potential of fluorinated furans and their benzo-fused analogs as anticancer agents.[2][5]

Mechanism of Action:

-

Enzyme Inhibition: Certain fluorinated furan derivatives exhibit potent inhibitory activity against key enzymes implicated in cancer progression. For example, some compounds have shown significant inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2][6]

-

Induction of Apoptosis: Studies have shown that some fluorinated furan-based compounds can induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]

-

Cell Cycle Arrest: Flow cytometry analysis has revealed that certain fluorinated furan derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[7][8]

-

Modulation of Signaling Pathways: Fluorinated furans have been shown to interfere with crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[9]

Quantitative Data on Anticancer Activity:

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference(s) |

| Fluorinated Benzofuran Derivatives | HCT116 (colorectal adenocarcinoma) | Proliferation Inhibition | ~70% | [10] |

| Fluorinated Purine Nucleosides | HT116 (colon cancer) | Growth Inhibition | Sub- to low-micromolar | [5] |

| Fluorinated Purine Nucleosides | 143B (osteosarcoma) | Growth Inhibition | Sub- to low-micromolar | [5] |

| m-trifluoromethyl derivative 9h | CDK2 Inhibition | IC50 | 40.91 nM | [2] |

| Compound 9e | CDK2 Inhibition | IC50 | < 100 nM | [2] |

| Compound 11d | CDK2 Inhibition | IC50 | 41.70 nM | [2] |

| Furan-based Pyridine Carbohydrazide | MCF-7 (breast cancer) | IC50 | 4.06 µM | [7] |

| Furan-based N-phenyl triazinone | MCF-7 (breast cancer) | IC50 | 2.96 µM | [7] |

| Furan derivative | NCI-H460 | IC50 | 2.9 nM | [7] |

| Furan derivative 24 | HeLa (cervical cancer) | IC50 | Micromolar range | [9] |

| Furan derivative 24 | SW620 (colorectal cancer) | IC50 | Moderate to potent | [9] |

| Furo[2,3-d]pyrimidine 7b | A549 (lung cancer) | IC50 | 6.66 µM | [6] |

| Furo[2,3-d]pyrimidine 7b | HT-29 (colorectal cancer) | IC50 | 8.51 µM | [6] |

| Furo[2,3-d]pyrimidine 4c | VEGFR-2 Inhibition | IC50 | 57.1 nM | [6] |

| Furo[2,3-d]pyrimidine 7b | VEGFR-2 Inhibition | IC50 | 42.5 nM | [6] |

| Furo[2,3-d]pyrimidine 7c | VEGFR-2 Inhibition | IC50 | 52.5 nM | [6] |

Antimicrobial Activity

Fluorinated furans have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][11]

Mechanism of Action:

The antimicrobial activity of these compounds often involves the selective inhibition of microbial growth and the modification of essential microbial enzymes.[12] The furan ring acts as a scaffold that can be functionalized to enhance interactions with microbial targets.[13]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Organism | Activity Metric | Value | Reference(s) |

| 5-nitrofuran-2-yl derivative 29 | S. epidermidis ATCC 12228 | MIC | 3.91 µg/mL | [2] |

| 5-nitrofuran-2-yl derivative 29 | S. aureus ATCC 43300 | MIC | 15.62 µg/mL | [2] |

| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazole 8c | Various bacteria and fungi | - | Excellent activity | [11] |

| Furan-thiazole hydrazone 4g | S. aureus | Inhibition Zone | 19 mm | [14] |

| Furan-thiazole hydrazone 4g | E. coli | Inhibition Zone | 17 mm | [14] |

| Furan-thiazole hydrazone 4a, 4b, 4c | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | [14] |

Anti-inflammatory Activity

Several fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects.[10]

Mechanism of Action:

These compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[10] This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[10]

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Mediator/Enzyme | Activity Metric | Value Range | Reference(s) |

| Fluorinated Benzofuran Derivatives | Interleukin-6 (IL-6) | IC50 | 1.2–9.04 µM | [10] |

| Fluorinated Benzofuran Derivatives | Chemokine (C-C) Ligand 2 (CCL2) | IC50 | 1.5–19.3 µM | [10] |

| Fluorinated Benzofuran Derivatives | Nitric Oxide (NO) | IC50 | 2.4–5.2 µM | [10] |

| Fluorinated Benzofuran Derivatives | Prostaglandin E2 (PGE2) | IC50 | 1.1–20.5 µM | [10] |

Antiviral Activity

Fluorinated furan derivatives have shown notable potential as antiviral agents, particularly against HIV and Hepatitis C virus (HCV).[3][4]

Mechanism of Action:

The antiviral activity of these compounds is often attributed to their ability to inhibit key viral enzymes. For instance, some fluorinated furano-nucleoside hybrids are potent inhibitors of the RNA polymerase encoded by HCV.[3]

Quantitative Data on Antiviral Activity:

| Compound Class | Virus | Activity Metric | Value | Reference(s) |

| Triazole-based fluoro-arabinofuranoside 1a | HIV-1 | EC50 | 0.09 µM | [3][4] |

| Triazole-based fluoro-arabinofuranoside 1b | HIV-1 | EC50 | 0.083 µM | [3][4] |

| Triazole-based fluoro-arabinofuranoside 1e | HIV-1 | EC50 | 0.08 µM | [3][4] |

| Fluorinated furano-nucleoside hybrid 4b | HCV | EC50 | 24 nM | [3] |

| Fluorinated furano-nucleoside hybrid 5 | HCV | EC50 | 66 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated furans' biological activities.

Synthesis of Fluorinated Furan Derivatives

The synthesis of fluorinated furans can be achieved through various strategies, broadly categorized into direct functionalization of a pre-existing furan ring or the construction of the furan ring from fluorinated precursors.[15]

General Method 1: Direct Fluorination/Fluoroalkylation

This approach involves the direct substitution of a hydrogen or another functional group on the furan ring with a fluorine-containing moiety.[15] Electrophilic or radical substitution reactions are commonly employed due to the electron-rich nature of the furan ring.[16]

-

Materials: 2-substituted furan, fluorinating agent (e.g., Selectfluor®), or a source of fluoroalkyl radicals (e.g., trifluoromethyl-substituted reagents), solvent (e.g., acetonitrile), catalyst (if required).

-

Procedure:

-

Dissolve the 2-substituted furan in an appropriate solvent.

-

Add the fluorinating or fluoroalkylating agent to the solution. The reaction may require a catalyst and specific temperature conditions (e.g., heating or cooling).

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

-

General Method 2: Cyclization of Fluorinated Acyclic Precursors

This strategy involves the construction of the furan ring from acyclic starting materials that already contain the desired fluorine atoms or fluorinated groups.[15]

-

Materials: Fluorinated building blocks (e.g., methyl perfluoroalk-2-ynoates, perfluoroketene dithioacetals), other reactants (e.g., isocyanides, aromatic aldehydes, β-keto compounds), catalyst (e.g., copper or palladium-based), base, solvent.

-

Procedure:

-

Combine the fluorinated precursor and other reactants in a suitable solvent.

-

Add the catalyst and/or base as required by the specific reaction (e.g., Paal-Knorr synthesis, tandem Wittig/conjugate reduction).

-

Stir the reaction mixture under appropriate temperature conditions for a specified time.

-

Monitor the reaction progress.

-

After completion, perform a standard workup procedure involving quenching, extraction, and drying.

-

Purify the final fluorinated furan derivative by column chromatography or recrystallization.

-

In Vitro Anticancer Assays

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[1][17]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[1][17]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated furan compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.[10][18]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[10][18]

-

Procedure:

-

Cell Treatment: Treat cells with the fluorinated furan compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

-

Enzyme Inhibition Assays

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[4]

-

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[4]

-

Procedure:

-

Prepare serial dilutions of the fluorinated furan compound.

-

In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.[5]

-

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. Inhibition of COX-2 results in a reduced colorimetric signal.[13]

-

Procedure:

-

In a microplate, add reaction buffer, heme cofactor, and purified COX-2 enzyme.

-

Add the fluorinated furan compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Monitor the appearance of the oxidized product by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

In Vivo Anti-inflammatory Assay

Zymosan-Induced Air Pouch Model

This in vivo model is used to assess the anti-inflammatory properties of compounds.[1]

-

Procedure:

-

Pouch Formation: Inject sterile air subcutaneously into the dorsal region of mice to form an air pouch. Re-inflate the pouch after a few days.

-

Induction of Inflammation: Inject a zymosan solution into the air pouch to induce an inflammatory response. Co-inject the fluorinated furan compound or a vehicle control.

-

Exudate Collection: After a specific time (e.g., 24 hours), collect the inflammatory exudate from the pouch.

-

Analysis:

-

Measure the volume of the exudate.

-

Count the number of infiltrating inflammatory cells (e.g., neutrophils, macrophages).

-

Measure the levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate using methods like ELISA.

-

-

Antiviral Assays

Anti-HIV Replication Assay

This cell-based assay measures the ability of a compound to inhibit HIV replication.[19]

-

Principle: A reporter cell line (e.g., TZM-bl) that expresses HIV receptors and contains an HIV-inducible reporter gene (e.g., luciferase) is used. Inhibition of viral replication results in a reduced reporter signal.[20]

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with serial dilutions of the fluorinated furan compound.

-

Infect the cells with a known amount of HIV-1.

-

Incubate for a period that allows for viral replication (e.g., 48 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Calculate the percentage of inhibition and determine the EC50 value.

-

HCV Replicon Assay

This assay utilizes a cell line containing a subgenomic HCV RNA that can replicate autonomously.[8][21]

-

Principle: The replicon often contains a reporter gene (e.g., luciferase) whose expression is dependent on viral RNA replication. A decrease in the reporter signal indicates inhibition of HCV replication.[8][21]

-

Procedure:

-

Plate the HCV replicon-containing cells in a 96-well plate.

-

Treat the cells with various concentrations of the fluorinated furan compound.

-

Incubate for a specified duration (e.g., 72 hours).

-

Measure the reporter gene activity.

-

Determine the EC50 value of the compound.

-

Signaling Pathways and Visualizations

Fluorinated furans exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of this pathway is a major strategy in cancer therapy.